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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the
BNT162b2 spike (S) protein, focusing on its expression, purification, and structural
characterization. The BNT162b2 vaccine, developed by Pfizer and BioNTech, utilizes a lipid
nanoparticle (LNP)-encapsulated, nucleoside-modified messenger RNA (mMRNA) that encodes
the full-length SARS-CoV-2 spike protein.[1] To enhance its immunogenicity and stability, the
encoded spike protein incorporates two proline substitutions (K986P and V987P), resulting in a
stabilized prefusion conformation, often referred to as the S-2P variant.

Data Presentation
Quantitative Data on BNT162b2 and other SARS-CoV-2
Spike Protein Expression and Binding

The following tables summarize key quantitative data related to the expression, purification,
and receptor binding of the SARS-CoV-2 spike protein, including variants relevant to the
BNT162b2 vaccine, from various expression systems.
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Expression System Construct Yield Reference

HexaPro (six proline-
ExpiCHO Cells stabilized spike >30 mg/L [2][3]

variant)

Full-length spike
CHO Cells _ 100-150 mg/L [4]
ectodomain

HEK?293 Cells

) Soluble S-protein ~75 ug/106° cells
(Adenovirus vector)

Full-length spike )
HEK293 Cells ] Low yields reported [4]
ectodomain

I ) Receptor-Binding
Pichia pastoris ) ~21 mg/L [51[6]
Domain (RBD)

Table 1: Expression Yields of SARS-CoV-2 Spike Protein and its Domains in Different Systems.

Purification Step Fold Purification Purity Reference

Immobilized Metal
Affinity
Chromatography
(IMAC)

; >90% [7]

Strep-Tactin Affinity
- >95% [3]
Chromatography

Size-Exclusion
Chromatography - >98% [7]
(SEC)

Two-step (Mixed-
mode and

_ - >99% [5][6]
Hydrophobic

Interaction)
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Table 2: Purification Metrics for Recombinant SARS-CoV-2 Spike Protein. The purification of
recombinant spike proteins typically involves multiple chromatographic steps to achieve high

purity.

Variant/Construct Method KD (nM) Reference

SARS-CoV-2 Spike Not specified 24 nM [8]

WHCV-RBD Not specified ~14 nM [9]

Alpha-RBD Not specified 2nM [9]

Delta+-RBD Not specified >30 nM [9]

] Surface Plasmon

Wild-type RBD 63+ 7.7 nM [10]

Resonance
] Bio-layer 3.63x 107810 6.67 X

RBD (various) [51[6]

Interferometry 108 M

Table 3: Binding Affinity of SARS-CoV-2 Spike Protein and its Receptor-Binding Domain (RBD)
to the Human ACE2 Receptor. The dissociation constant (KD) is a measure of the binding
affinity, with lower values indicating a stronger interaction.

Experimental Protocols

Expression of BNT162b2-like Spike Protein in
Mammalian Cells

This protocol describes the transient expression of the stabilized prefusion SARS-CoV-2 spike
protein in ExpiCHO or HEK293 cells.

Materials:
o ExpiCHO-S™ or Expi293F™ cells
e ExpiCHO™ Expression Medium or Expi293™ Expression Medium

e Plasmid DNA encoding the S-2P variant of the SARS-CoV-2 spike protein with a C-terminal
tag (e.g., His-tag, Strep-tag)
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o ExpiFectamine™ CHO Transfection Kit or ExpiFectamine™ 293 Transfection Kit
e Shaker incubator
Procedure:

o Cell Culture: Maintain ExpiCHO-S™ or Expi293F™ cells in their respective expression
media in a shaker incubator at 37°C with 8% COz2 and 125 rpm.

e Transfection:

o On the day of transfection, ensure cells are in the exponential growth phase with high
viability (>95%).

o Dilute the plasmid DNA in Opti-PRO™ SFM.

o Prepare the ExpiFectamine™ reagent by diluting it in Opti-PRO™ SFM and incubate for 5
minutes.

o Combine the diluted DNA and ExpiFectamine™ reagent, mix gently, and incubate for 20-
30 minutes at room temperature to allow complex formation.

o Add the DNA-ExpiFectamine™ mixture to the cell culture.
o Expression:
o Return the transfected cells to the shaker incubator.

o For ExpiCHO cells, add ExpiCHO™ Feed and ExpiFectamine™ CHO Enhancer 18-22
hours post-transfection.

o Harvest the cell culture supernatant containing the secreted spike protein 5-7 days post-
transfection by centrifugation.

Purification of Recombinant Spike Protein

This protocol outlines a two-step purification process using affinity and size-exclusion
chromatography.
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Materials:

Harvested cell culture supernatant

« Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins, Strep-Tactin
resin for Strep-tagged proteins)

o Wash Buffer (e.g., PBS with 20 mM imidazole for Ni-NTA)

o Elution Buffer (e.g., PBS with 250-500 mM imidazole for Ni-NTA)
e Size-Exclusion Chromatography (SEC) column (e.g., Superose 6)
o SEC Buffer (e.g., PBS, pH 7.4)

o Chromatography system

Procedure:

« Affinity Chromatography (Capture Step):

o

Equilibrate the affinity column with Wash Buffer.

[¢]

Load the clarified supernatant onto the column.

[¢]

Wash the column extensively with Wash Buffer to remove unbound proteins.[7]

[e]

Elute the bound spike protein with Elution Buffer.[7]

e Size-Exclusion Chromatography (Polishing Step):

[¢]

Concentrate the eluted protein from the affinity step.

[¢]

Equilibrate the SEC column with SEC Buffer.

[e]

Load the concentrated protein onto the SEC column.

o

Collect fractions corresponding to the trimeric spike protein peak.[7]
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e Quality Control:
o Assess the purity of the final protein product by SDS-PAGE.

o Determine the protein concentration using a spectrophotometer or a protein assay.

Structural Analysis by Cryo-Electron Microscopy (Cryo-
EM)

This protocol provides a general workflow for the structural determination of the spike protein
using cryo-EM.

Materials:

Purified spike protein (concentration > 0.5 mg/mL)

EM grids (e.g., Quantifoil R1.2/1.3)

Vitrification device (e.g., Vitrobot)

Cryo-transmission electron microscope (e.g., Titan Krios)

Direct electron detector

Procedure:
e Grid Preparation:

o Apply a small volume (3-4 pL) of the purified protein solution to a glow-discharged EM
grid.

o Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane
using a vitrification device.[11]

o Data Collection:

o Transfer the vitrified grids to the cryo-electron microscope.
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o Collect a large dataset of micrographs (movies) using an automated data collection
software. It is often beneficial to collect data with a tilted stage to overcome preferred
orientation issues.[11]

e Image Processing:

o Perform motion correction and contrast transfer function (CTF) estimation for the collected

movies.
o Pick individual particles from the micrographs.
o Perform 2D classification to select for high-quality particles.
o Generate an initial 3D model.

o Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of
the spike protein.[11][12]

e Model Building and Refinement:
o Build an atomic model into the final cryo-EM density map.
o Refine the model against the data to obtain the final structure.

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the
expression and study of the BNT162b2 spike protein.
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Caption: Cellular pathway of BNT162b2 spike protein expression.
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Caption: Experimental workflow for spike protein production and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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